molecular formula C22H24F3N7O B11191580 N-(3-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

N-(3-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11191580
M. Wt: 459.5 g/mol
InChI Key: VARSNXUMYPWHKG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine, also known by its chemical formula C15H12F3N4O, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes::

    Direct Synthesis: The compound can be synthesized directly by reacting 3-methoxyaniline with 4-(3-trifluoromethylphenyl)piperazine under appropriate conditions.

    Intermediate Approach: An intermediate compound, such as N-(3-methoxyphenyl)-4-methylpiperazine, can be prepared first and then further reacted with a triazine derivative to form the target compound.

Reaction Conditions::
  • Solvents: Commonly used solvents include dichloromethane, acetonitrile, or dimethyl sulfoxide (DMSO).
  • Catalysts: Lewis acids or bases may be employed to facilitate the reaction.
  • Temperature: The reaction typically occurs at room temperature or slightly elevated temperatures.

Industrial Production:: Industrial-scale production involves optimizing the synthetic route for efficiency, yield, and safety. Large-scale reactors and purification methods are employed to obtain high-purity material.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the triazine ring or piperazine moiety.

    Oxidation/Reduction: It may participate in redox reactions, leading to the formation of various derivatives.

    Functional Group Transformations: Alkylation, acylation, and other functional group modifications are possible.

Common Reagents and Conditions::

    Nucleophiles: Alkylamines, arylamines, and hydrazines.

    Oxidizing Agents: Hydrogen peroxide, peracids, or metal oxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include N-(3-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine derivatives with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential drug candidates due to its interactions with biological targets.

    Anticancer Properties: Some derivatives exhibit promising anticancer activity.

    Molecular Imaging: Used in positron emission tomography (PET) imaging studies.

    Material Science: Employed in the design of functional materials.

Mechanism of Action

The compound’s mechanism of action involves binding to specific receptors or enzymes. It may modulate cellular signaling pathways, affecting cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H24F3N7O

Molecular Weight

459.5 g/mol

IUPAC Name

2-N-(3-methoxyphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24F3N7O/c1-33-18-7-3-5-16(13-18)27-21-29-19(28-20(26)30-21)14-31-8-10-32(11-9-31)17-6-2-4-15(12-17)22(23,24)25/h2-7,12-13H,8-11,14H2,1H3,(H3,26,27,28,29,30)

InChI Key

VARSNXUMYPWHKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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